N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzothiazole ring, a pyrazole ring, and a morpholine moiety. It is primarily studied for its potential therapeutic applications, particularly in the treatment of inflammatory conditions and other diseases.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the functioning of the target, thereby affecting the downstream effects .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with methoxybenzoic acid under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with an appropriate diketone.
Coupling of the Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Morpholine Moiety: The morpholine moiety is introduced by reacting the intermediate compound with 3-chloropropylmorpholine under basic conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of the methoxy group on the benzothiazole ring and the morpholine moiety distinguishes it from other similar compounds, potentially contributing to its unique biological activities and therapeutic potential.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S.ClH/c1-23-17(6-7-21-23)19(26)25(9-3-8-24-10-12-28-13-11-24)20-22-16-14-15(27-2)4-5-18(16)29-20;/h4-7,14H,3,8-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYRYAYSSOSBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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